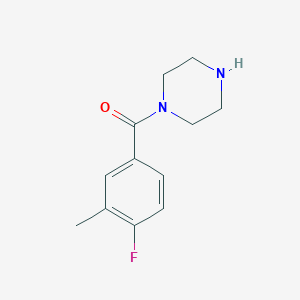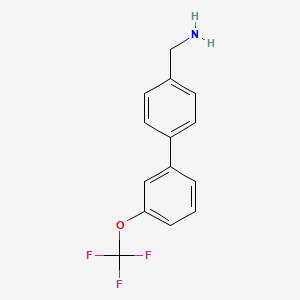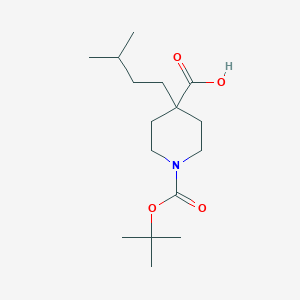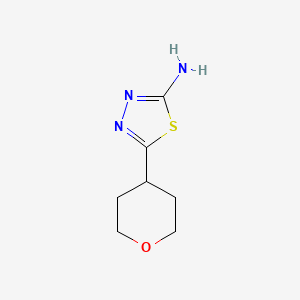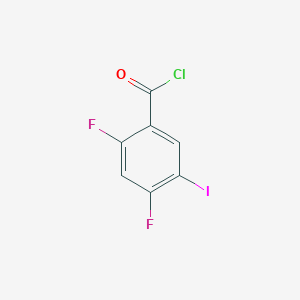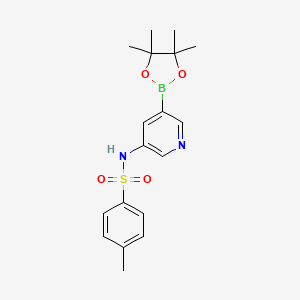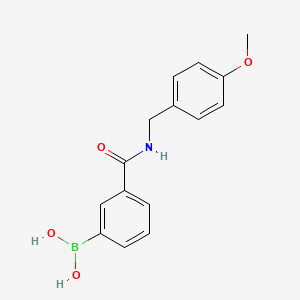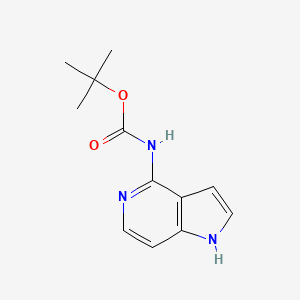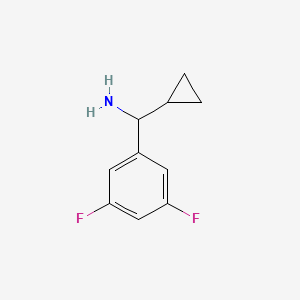
Cyclopropyl(3,5-difluorophenyl)methanamine
Overview
Description
Cyclopropyl(3,5-difluorophenyl)methanamine is a useful research chemical . It is also known as 1-(3,5-Difluorophenyl)cyclopropanemethanamine .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Enantioselective Synthesis Applications
- Synthesis of Homophenylalanine Analogs : Utilized in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This process involves starting from simple aromatic aldehydes and acetylfuran, leading to high yields of the cyclopropyl ketones and their subsequent conversion to methanamines in optically pure form (A. Demir et al., 2004).
Drug Molecule Development
- In Drug Molecule Design : The cyclopropyl ring, a key feature of this compound, is increasingly used in drug development due to its properties like coplanarity of carbon atoms and enhanced π-character of C-C bonds. It plays a significant role in overcoming challenges in drug discovery, such as enhancing potency and reducing off-target effects (T. Talele, 2016).
Antagonists for Receptors
- As Competitive Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized, displaying competitive antagonistic activity for the N-methyl-D-aspartate (NMDA) receptor. These compounds provide insights into receptor interactions and could be useful in neurological research (M. Dappen et al., 2010).
Synthesis and Antituberculosis Studies
- Anticancer and Antituberculosis Studies : Cyclopropyl methanone derivatives, related structurally to Cyclopropyl(3,5-difluorophenyl)methanamine, have been synthesized and evaluated for their anticancer and antituberculosis properties. Such compounds have shown significant activity, highlighting the potential of cyclopropyl-containing compounds in treating these diseases (S. Mallikarjuna et al., 2014).
Anticancer Activity
- In Anticancer Research : New palladium and platinum complexes based on cyclopropyl methanamine derivatives demonstrated significant anticancer activity against various human cancerous cell lines. These findings suggest the relevance of cyclopropyl-containing compounds in the development of new anticancer agents (S. Mbugua et al., 2020).
Properties
IUPAC Name |
cyclopropyl-(3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHZONLVPOXZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
